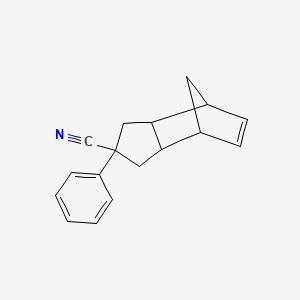
2-Phenyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoindene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Phenyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoindene-2-carbonitrile involves multiple steps, typically starting with the preparation of the methanoindene core. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the desired structure. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity levels .
Análisis De Reacciones Químicas
2-Phenyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoindene-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenyl group or the methanoindene core .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, including its interactions with biological targets. Industrial applications could include its use in the development of new materials or as a precursor in chemical manufacturing processes .
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoindene-2-carbonitrile involves its interaction with specific molecular targets, which can vary depending on its application. In pharmacological contexts, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and require further research to fully elucidate .
Comparación Con Compuestos Similares
When compared to similar compounds, 2-Phenyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoindene-2-carbonitrile stands out due to its unique structural features. Similar compounds include other methanoindene derivatives and phenyl-substituted organic molecules. The presence of both the phenyl group and the methanoindene core in this compound provides it with distinct chemical and physical properties, making it a valuable subject for further study .
Propiedades
Número CAS |
93816-59-2 |
|---|---|
Fórmula molecular |
C17H17N |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
4-phenyltricyclo[5.2.1.02,6]dec-8-ene-4-carbonitrile |
InChI |
InChI=1S/C17H17N/c18-11-17(14-4-2-1-3-5-14)9-15-12-6-7-13(8-12)16(15)10-17/h1-7,12-13,15-16H,8-10H2 |
Clave InChI |
KVEMZPFNGPOOJT-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C3C2CC(C3)(C#N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















